D-Glucitol 1,5-bis(bromoacetate)
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Overview
Description
D-Glucitol 1,5-bis(bromoacetate) is a chemical compound with the molecular formula C10H16Br2O8 and a molecular weight of 424.038 g/mol . It is also known by other names such as 1,5-Bis-O-(bromoacetyl)-D-glucitol and D-Glucitol, 1,5-bis(2-bromoacetate) . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of D-Glucitol 1,5-bis(bromoacetate) involves the reaction of D-glucitol with bromoacetyl bromide. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
D-Glucitol 1,5-bis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction:
Scientific Research Applications
D-Glucitol 1,5-bis(bromoacetate) is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Glucitol 1,5-bis(bromoacetate) involves its interaction with specific molecular targets. The bromoacetate groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
D-Glucitol 1,5-bis(bromoacetate) can be compared with other similar compounds such as:
D-Glucitol 1,3-bis(bromoacetate): Similar in structure but with bromoacetate groups at different positions, leading to different reactivity and applications.
D-Glucitol 1,5-bis(chloroacetate): Similar in structure but with chloroacetate groups instead of bromoacetate, which may result in different chemical properties and reactivity.
D-Glucitol 1,5-bis(acetate): Lacks the halogen atoms, leading to different reactivity and applications.
D-Glucitol 1,5-bis(bromoacetate) is unique due to its specific reactivity and the presence of bromoacetate groups, which make it useful in a variety of scientific and industrial applications.
Properties
CAS No. |
94199-85-6 |
---|---|
Molecular Formula |
C10H16Br2O8 |
Molecular Weight |
424.04 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-5-(2-bromoacetyl)oxy-2,3,4,6-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-5(14)9(17)10(18)6(3-13)20-8(16)2-12/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9+,10+/m0/s1 |
InChI Key |
IBSHJWOQTULFBH-NAXOPYRSSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)OC(=O)CBr)O |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)O)O)O)OC(=O)CBr)O |
Origin of Product |
United States |
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